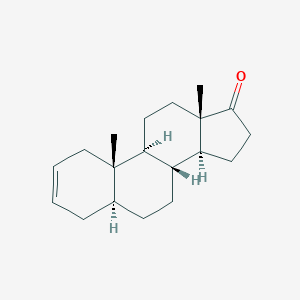

Androst-2-en-17-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Androst-2-en-17-one: is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been investigated for its potential as a steroidal aromatase inhibitor and has been sold as a dietary supplement .

準備方法

Synthetic Routes and Reaction Conditions:

-

Solid-Phase Acid Catalyst Method:

Step 1: Preparation of solid-phase acid catalyst by stirring solid silica gel with p-toluenesulfonic acid in pure water at 30-35°C for 3-4 hours.

-

Heteropoly Acid Catalyst Method:

化学反応の分析

Types of Reactions:

Oxidation: Androst-2-en-17-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms, such as dihydroxy derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as this compound oxime.

Reduction: Reduced forms like dihydroxy-androst-2-en-17-one.

Substitution: Substituted derivatives with different functional groups.

科学的研究の応用

Anabolic Steroid and Prohormone

5α-androst-2-en-17-one is primarily recognized for its anabolic properties, making it a popular prohormone among athletes and bodybuilders. It is marketed as a dietary supplement aimed at enhancing muscle mass and strength. Its mechanism of action involves binding to androgen receptors, promoting protein synthesis and muscle growth.

Aromatase Inhibition

Research indicates that 5α-androst-2-en-17-one may function as a steroidal aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this process can be beneficial in conditions characterized by estrogen dominance, such as certain types of breast cancer .

Metabolism Studies

Recent investigations into the metabolism of 5α-androst-2-en-17-one have identified multiple urinary metabolites, which are crucial for doping control in sports. The detection of these metabolites can indicate misuse of the compound, thereby supporting anti-doping efforts . The study revealed that metabolites could be detected for up to nine days post-administration, highlighting the compound's potential for abuse in competitive sports .

Synthesis of Other Compounds

5α-androst-2-en-17-one serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the production of muscle relaxants such as vecuronium bromide and pancuronium bromide . The industrial production method involves a β-elimination reaction using relatively safe solvents, resulting in high yields with minimal environmental impact .

Pheromone Research

This compound has been identified as a pheromone in certain species, such as elephants and boars. Its role in animal behavior studies provides insights into chemical communication mechanisms among species . Understanding these pheromonal applications can lead to advancements in wildlife management and conservation strategies.

Doping Control Research

A notable study focused on the detection of 5α-androst-2-en-17-one in doping control samples revealed significant findings regarding its metabolism and excretion patterns. The study employed advanced mass spectrometry techniques to identify over 15 metabolites, some of which were not previously documented . This highlights the compound's complex metabolic pathways and underscores the need for continuous monitoring in sports.

Clinical Investigations

Clinical trials investigating the efficacy of 5α-androst-2-en-17-one as an anabolic agent have shown promising results in enhancing muscle mass among patients with muscle-wasting conditions. These studies emphasize its potential therapeutic applications beyond athletic enhancement .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Anabolic Steroid | Used as a prohormone for muscle gain; enhances protein synthesis |

| Aromatase Inhibition | Potential use in treating estrogen-related conditions |

| Doping Control | Identified metabolites aid in detecting misuse; metabolites detectable for up to 9 days |

| Industrial Synthesis | Intermediate for producing muscle relaxants; environmentally friendly production methods |

| Pheromone Research | Identified as a pheromone; implications for animal communication studies |

作用機序

類似化合物との比較

Desoxymethyltestosterone: Similar in chemical structure and may act as an androgen prohormone.

Androstenedione: A precursor in the biosynthesis of androgens and estrogens.

Dehydroepiandrosterone: A precursor to androst-2-en-17-one and other steroid hormones.

Uniqueness:

特性

CAS番号 |

963-75-7 |

|---|---|

分子式 |

C19H28O |

分子量 |

272.4 g/mol |

IUPAC名 |

(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |

InChIキー |

ISJVDMWNISUFRJ-WYTRLKPUSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

異性体SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

外観 |

Powder |

Key on ui other cas no. |

963-75-7 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

5 alpha-androst-2-en-17-one 5-androst-2-en-17-one 5alpha-androst-2-en-17-one androst-2-en-17-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。